2-[(4-Aminophenyl)thio]acetamide
Overview
Description
2-[(4-Aminophenyl)thio]acetamide is an organic compound characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a thioacetamide moiety
Mechanism of Action
Target of Action
The primary targets of 2-[(4-Aminophenyl)thio]acetamide are human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The compound exhibits potent and selective nanomolar inhibitory activity against these targets .
Mode of Action
The mode of action of this compound involves the formation of reactive intermediates that can bind covalently to DNA . These intermediates can be metabolized only by sensitive cancer cell lines . In insensitive cell lines, neither retaining nor metabolization occurs, thereby selective antitumor properties appear due to metabolism . Additionally, the results from cytoplasmic membrane permeabilization assay, FACS study as well as DNA-binding assays suggest membrane perturbing as well as intracellular mode of action of this class of compounds .
Biochemical Pathways
The compound’s interaction with its targets affects the biochemical pathways involved in cancer cell growth. It inhibits cancer cell growth with nanomolar scale against a large panel of human cancer cell lines
Pharmacokinetics
The compound’s molecular weight is 1501778 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth. Specifically, this compound derivatives inhibit cancer cell growth with nanomolar scale against a large panel of human cancer cell lines particularly against breast, colon and ovarian cell lines .
Biochemical Analysis
Biochemical Properties
2-[(4-Aminophenyl)thio]acetamide has been found to inhibit cancer cell growth with nanomolar scale against a large panel of human cancer cell lines particularly against breast, colon and ovarian cell lines in in vitro anticancer screening program of the National Cancer Institute (NCI) with a characteristic biphasic dose–response relationship
Cellular Effects
The cellular effects of this compound are primarily related to its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and ovarian cancer cells
Molecular Mechanism
It is known to inhibit cancer cell growth, but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression that contribute to this effect are still being researched .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Aminophenyl)thio]acetamide typically involves the reaction of 4-aminothiophenol with chloroacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
4-Aminothiophenol+Chloroacetamide→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Aminophenyl)thio]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, polymers, and other materials.
Comparison with Similar Compounds
- 2-[(4-Aminophenyl)thio]benzothiazole
- 2-[(4-Aminophenyl)thio]benzoxazole
- 2-[(4-Aminophenyl)thio]benzimidazole
Comparison: 2-[(4-Aminophenyl)thio]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRKBGAALJLBNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302345 | |
Record name | 2-[(4-Aminophenyl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100377-22-8 | |
Record name | 2-[(4-Aminophenyl)thio]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100377-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Aminophenyl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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